3,4-DMMA hydrochloride

説明

特性

IUPAC Name |

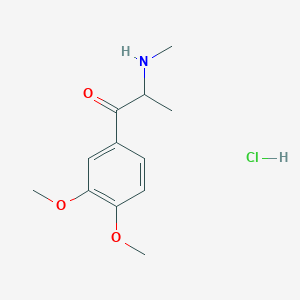

1-(3,4-dimethoxyphenyl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3.ClH/c1-8(13-2)12(14)9-5-6-10(15-3)11(7-9)16-4;/h5-8,13H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNJNMLQVVZMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=C(C=C1)OC)OC)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701344668 | |

| Record name | 3,4-Dimethoxymethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22930-82-1 | |

| Record name | 3,4-Dimethoxymethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022930821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxymethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIMETHOXYMETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYN99U8YFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Properties of 3,4-DMMA Hydrochloride

This document provides a comprehensive overview of the fundamental chemical, physical, and pharmacological properties of 3,4-Dimethoxymethamphetamine (3,4-DMMA) hydrochloride. The information is intended to support research and development activities involving this compound.

Chemical and Physical Properties

This compound is a synthetic psychoactive substance belonging to the phenethylamine (B48288) and amphetamine chemical classes.[1] It is a structural analog of 3,4-methylenedioxymethamphetamine (MDMA), where the methylenedioxy ring of MDMA is replaced by two methoxy (B1213986) groups at the 3 and 4 positions of the phenyl ring.[1] The hydrochloride salt is the common form used in research.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)-N-methylpropan-2-amine;hydrochloride | [1][2] |

| Synonyms | 3,4-Dimethoxymethamphetamine HCl | [3][4] |

| CAS Number | 70932-18-2 | [1][3] |

| Molecular Formula | C₁₂H₁₉NO₂・HCl | [1][3] |

| Molecular Weight | 245.7 g/mol | [3][4] |

| Appearance | White crystalline solid | [1][3] |

| Purity | ≥97% | [3] |

| Storage | -20°C | [3][4] |

| Stability | ≥ 5 years at -20°C | [1][3] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 30 mg/mL | [1][3][4] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL | [1][3][4] |

| Ethanol | 30 mg/mL | [1][3][4] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [1][3] |

| Water | Soluble | [1] |

| Chloroform | Soluble | [1] |

Pharmacology and Mechanism of Action

This compound functions as a competitive inhibitor of monoamine transporters, specifically targeting the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[1][5] By blocking these transporters, it interferes with the reuptake of serotonin and norepinephrine from the synaptic cleft, leading to an increase in their extracellular concentrations.[5]

Its potency as a monoamine transporter inhibitor is significantly lower than that of its analog, MDMA.[3][5] This makes 3,4-DMMA a useful comparative tool in neuropharmacological research to investigate the structure-activity relationships of monoamine transporter inhibitors.[5]

Table 3: Comparative Inhibitory Potencies of 3,4-DMMA and MDMA at Monoamine Transporters

| Compound | Transporter | IC₅₀ (μM) | Kᵢ (μM) | Source |

| 3,4-DMMA | SERT | 108.0 ± 1.1 | 7.7 | [1][3] |

| NET | 253.4 ± 1.2 | 22.8 | [1][3] | |

| MDMA | SERT | 34.8 ± 1.1 | 2.5 | [1][3] |

| NET | 6.6 ± 1.1 | 0.6 | [1][3] |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibitory constant.

Caption: Mechanism of action of this compound.

Experimental Protocols

The primary experimental data available for this compound pertains to its inhibitory effects on monoamine transporters. The following is a generalized protocol based on the study by Montgomery et al. (2007), which is a key reference for the pharmacological data on this compound.[3]

Monoamine Transporter Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3,4-DMMA at the serotonin transporter (SERT) and norepinephrine transporter (NET).

-

Cell Lines:

-

Human Embryonic Kidney 293 (HEK293) cells stably expressing human SERT (for SERT assay).

-

PC12 cells, which endogenously express rat NET (for NET assay).[1]

-

-

Materials:

-

This compound

-

Radiolabeled substrates: [³H]5-HT (for SERT) and [³H]noradrenaline (for NET).

-

Cell culture medium and reagents.

-

Scintillation counter.

-

-

Procedure:

-

Cell Culture: Culture the respective cell lines to confluency in appropriate multi-well plates.

-

Preparation of Test Compound: Prepare a series of dilutions of this compound.

-

Incubation:

-

Pre-incubate the cells with the different concentrations of 3,4-DMMA or vehicle control.

-

Add the radiolabeled substrate ([³H]5-HT or [³H]noradrenaline) to initiate the uptake reaction.

-

Incubate for a specified period at a controlled temperature (e.g., 37°C).

-

-

Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

Cell Lysis and Measurement:

-

Lyse the cells to release the intracellular contents.

-

Measure the amount of radioactivity taken up by the cells using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of uptake for each concentration of 3,4-DMMA compared to the control.

-

Plot the percentage of inhibition against the logarithm of the concentration of 3,4-DMMA.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

-

Caption: Workflow for monoamine transporter inhibition assay.

Conclusion

This compound serves as a valuable research tool in the field of neuropharmacology. Its well-characterized, though weaker, inhibitory action on serotonin and norepinephrine transporters compared to MDMA allows for detailed investigations into the structure-activity relationships of phenethylamine and amphetamine derivatives. The data and protocols presented in this guide provide a foundational resource for scientists and researchers working with this compound.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of 3,4-DMMA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dimethylmethamphetamine (3,4-DMMA) hydrochloride, a structural analog of 3,4-methylenedioxymethamphetamine (MDMA). The document elucidates the chemical structure, physicochemical properties, and detailed synthesis pathways of 3,4-DMMA hydrochloride. A primary focus is placed on the reductive amination of 3,4-dimethoxyphenylacetone (B57033), with a detailed experimental protocol provided. Alternative synthetic strategies and the synthesis of key precursors are also discussed. Quantitative data are summarized in tabular format for ease of reference, and key chemical transformations and experimental workflows are visualized using DOT language diagrams. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 3,4-dimethoxy-N,α-dimethyl-benzeneethanamine, monohydrochloride, is a substituted phenethylamine (B48288).[1] Its chemical structure features a phenyl ring substituted with two methoxy (B1213986) groups at the 3 and 4 positions, and an aminopropane side chain. The nitrogen atom of the amine is methylated. As a hydrochloride salt, it typically exists as a crystalline solid.[2]

The molecular formula of this compound is C₁₂H₁₉NO₂ · HCl, and its molecular weight is 245.7 g/mol .[1] It is a structural analog of MDMA, with the two methoxy groups replacing the methylenedioxy bridge of MDMA. This structural modification significantly influences its pharmacological profile, particularly its affinity for monoamine transporters.[1]

Table 1: Physicochemical and Pharmacological Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3,4-dimethoxy-N,α-dimethyl-benzeneethanamine, monohydrochloride | [1] |

| Molecular Formula | C₁₂H₁₉NO₂ · HCl | [1] |

| Molecular Weight | 245.7 g/mol | [1] |

| CAS Number | 70932-18-2 | [1] |

| Appearance | Crystalline solid | [2] |

| Ki for Norepinephrine Transporter (NET) | 22.8 µM | [1] |

| Ki for Serotonin Transporter (SERT) | 7.7 µM | [1] |

Synthesis of this compound

The primary and most documented method for the synthesis of this compound is through the reductive amination of 3,4-dimethoxyphenylacetone. This method involves the reaction of the ketone precursor with methylamine (B109427) to form an intermediate imine, which is then reduced to the secondary amine.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Reductive Amination of 3,4-Dimethoxyphenylacetone

This protocol is based on established procedures for the reductive amination of ketones.

Materials:

-

3,4-Dimethoxyphenylacetone

-

Methylamine (40% in water or 2M in methanol)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Glacial acetic acid

-

Diethyl ether

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethoxyphenylacetone (1 equivalent) in methanol.

-

Addition of Amine: To the stirred solution, add methylamine (1.2-1.5 equivalents).

-

pH Adjustment: Adjust the pH of the mixture to approximately 6 by the dropwise addition of glacial acetic acid.

-

Addition of Reducing Agent: Slowly add sodium cyanoborohydride (1.2-1.5 equivalents) to the reaction mixture in portions.

-

Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Make the aqueous solution basic (pH > 12) by the addition of a suitable base (e.g., NaOH solution).

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

-

Purification and Salt Formation:

-

Filter the drying agent and evaporate the solvent to yield the crude 3,4-DMMA freebase.

-

The freebase can be purified by vacuum distillation or column chromatography.

-

Dissolve the purified freebase in a suitable solvent (e.g., diethyl ether, isopropanol) and add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ether) dropwise with stirring.

-

The this compound will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Caption: Experimental workflow for the synthesis of this compound.

Synthesis of Precursor: 3,4-Dimethoxyphenylacetone

The key precursor, 3,4-dimethoxyphenylacetone, can be synthesized from more readily available starting materials such as isoeugenol (B1672232) methyl ether or veratraldehyde.

From Isoeugenol Methyl Ether

One reported method involves the electrochemical epoxidation of isoeugenol methyl ether followed by catalytic isomerization of the resulting epoxide to the desired ketone.[3][4]

From Veratraldehyde

Another common route starts with veratraldehyde (3,4-dimethoxybenzaldehyde). This typically involves a condensation reaction with nitroethane to form a nitrostyrene (B7858105) intermediate, which is then reduced to the corresponding phenylacetone.

Caption: Synthesis of 3,4-dimethoxyphenylacetone from veratraldehyde.

Analytical Data

Table 2: Expected Analytical Data for this compound

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic protons, methoxy groups, the aliphatic chain protons, and the N-methyl and α-methyl groups. Chemical shifts will be influenced by the hydrochloride salt form. |

| ¹³C NMR | Resonances for the aromatic carbons (including those bearing methoxy groups), the carbons of the aliphatic side chain, and the methyl carbons. |

| Mass Spectrometry (EI) | A molecular ion peak corresponding to the freebase (m/z = 209). A prominent fragment ion at m/z 58 is expected, similar to MDMA. |

| Infrared (IR) Spectroscopy | Characteristic absorptions for the aromatic ring, C-O stretching of the methoxy groups, and N-H stretching of the secondary amine salt. |

| HPLC | A single peak under appropriate chromatographic conditions, with retention time dependent on the column and mobile phase used. |

| GC-MS | A distinct peak for the freebase, with a characteristic mass spectrum for identification. |

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and synthesis of this compound. The primary synthetic route via reductive amination has been detailed with a comprehensive experimental protocol. The synthesis of the key precursor, 3,4-dimethoxyphenylacetone, has also been outlined. The provided data and diagrams are intended to be a valuable resource for researchers working with this and related phenethylamine compounds. Further research to obtain and publish a complete set of analytical data for this compound would be beneficial to the scientific community.

References

- 1. caymanchem.com [caymanchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. EP0247526A2 - Process for 3,4-dimethoxyphenyl-acetone preparation - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. swgdrug.org [swgdrug.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Core Mechanism of Action of 3,4-DMMA Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxymethamphetamine (3,4-DMMA) hydrochloride is a synthetic compound of the phenethylamine (B48288) and amphetamine chemical classes. As a structural analog of 3,4-methylenedioxymethamphetamine (MDMA), its pharmacological profile is of significant interest to the scientific community. This technical guide provides a comprehensive overview of the core mechanism of action of 3,4-DMMA, focusing on its interaction with monoamine transporters. This document summarizes available quantitative data, details relevant experimental methodologies, and provides visual representations of its primary signaling pathway and a typical experimental workflow.

Primary Mechanism of Action: Monoamine Transporter Inhibition

The principal mechanism of action of 3,4-DMMA hydrochloride is the competitive inhibition of monoamine transporters, specifically the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET)[1]. By binding to these transporters, 3,4-DMMA blocks the reuptake of serotonin and norepinephrine from the synaptic cleft, leading to an increase in the extracellular concentrations of these neurotransmitters. This increased availability of serotonin and norepinephrine is believed to be the primary driver of its psychoactive effects.

While often anecdotally referred to as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), quantitative data robustly supports its role as a reuptake inhibitor for SERT and NET. Currently, there is a lack of specific quantitative data in publicly available literature to definitively characterize its affinity and activity at the dopamine (B1211576) transporter (DAT).

Signaling Pathway

The following diagram illustrates the mechanism of 3,4-DMMA at the synaptic terminal, highlighting its inhibitory action on SERT and NET.

Mechanism of 3,4-DMMA at the synapse.

Quantitative Data: Binding Affinities and Potencies

The inhibitory potency of 3,4-DMMA at SERT and NET has been quantified through in vitro studies. The following table summarizes the key findings, including the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki), with comparative data for MDMA. Lower values indicate greater potency.

| Compound | Transporter | IC50 (μM) | Ki (μM) |

| 3,4-DMMA | SERT | 108.0 ± 1.1 | 7.7 |

| NET | 253.4 ± 1.2 | 22.8 | |

| MDMA | SERT | 34.8 | 2.5 |

| NET | 6.6 | 0.6 |

Data sourced from Montgomery et al., 2007.[1]

As the data indicates, 3,4-DMMA is a less potent inhibitor of both SERT and NET compared to MDMA.

Experimental Protocols

The quantitative data presented above is typically determined through radioligand binding and uptake inhibition assays. Below are detailed methodologies for these key experiments.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a test compound by quantifying its ability to displace a specific radiolabeled ligand from the transporter.

Objective: To determine the inhibitory constant (Ki) of this compound for SERT, NET, and DAT.

Materials:

-

Cell Lines: HEK-293 cells stably expressing human SERT, NET, or DAT.

-

Radioligands:

-

For SERT: [³H]citalopram

-

For NET: [³H]nisoxetine

-

For DAT: [³H]WIN 35,428

-

-

Test Compound: this compound

-

Reference Compounds (for non-specific binding):

-

For SERT: Fluoxetine or Paroxetine

-

For NET: Desipramine

-

For DAT: Cocaine or GBR-12909

-

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

96-well microplates

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Filtration apparatus (Cell Harvester)

-

Liquid Scintillation Counter

Procedure:

-

Membrane Preparation: a. Culture the respective cell lines to confluency. b. Harvest cells and homogenize in ice-cold assay buffer. c. Centrifuge the homogenate to pellet the cell membranes. d. Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup (in a 96-well plate, in triplicate): a. Total Binding Wells: Add assay buffer, the respective radioligand (at a concentration near its Kd), and the cell membrane preparation. b. Non-specific Binding Wells: Add the corresponding reference compound (at a high concentration), the radioligand, and the cell membrane preparation. c. Competitive Binding Wells: Add serial dilutions of this compound, the radioligand, and the cell membrane preparation.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: a. Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester to separate bound from free radioligand. b. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: a. Place the filter discs into scintillation vials. b. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the 3,4-DMMA concentration to generate a dose-response curve. c. Determine the IC50 value from the curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for a radioligand binding assay.

Workflow for a radioligand binding assay.

Conclusion

The primary mechanism of action of this compound is the competitive inhibition of the serotonin and norepinephrine transporters. Quantitative data indicates that it is a less potent inhibitor of these transporters compared to its structural analog, MDMA. Further research is required to elucidate its activity at the dopamine transporter and to fully characterize its direct receptor binding profile. The experimental protocols detailed herein provide a standardized framework for the continued investigation of the pharmacological properties of 3,4-DMMA and related compounds.

References

In-Depth Technical Guide: 3,4-Dimethoxymethamphetamine (3,4-DMMA) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxymethamphetamine hydrochloride (3,4-DMMA HCl) is a substituted amphetamine and a structural analog of the well-known psychoactive substance 3,4-methylenedioxymethamphetamine (MDMA). As a research chemical, 3,4-DMMA is of interest to the scientific community for its distinct pharmacological profile, which offers a valuable tool for investigating the structure-activity relationships of monoamine transporter inhibitors. This technical guide provides a comprehensive overview of the available scientific information on 3,4-DMMA hydrochloride, including its chemical properties, synthesis, analytical methods, pharmacology, and potential toxicological profile, to support ongoing research and drug development efforts.

Chemical and Physical Properties

This compound is the salt form of the freebase 3,4-Dimethoxymethamphetamine. The hydrochloride salt enhances the compound's stability and solubility in aqueous solutions, making it suitable for research applications.

| Property | Value | Reference |

| CAS Number | 70932-18-2 | [1] |

| Chemical Name | 3,4-dimethoxy-N,α-dimethyl-benzeneethanamine, monohydrochloride | |

| Molecular Formula | C₁₂H₁₉NO₂ ⋅ HCl | [1] |

| Formula Weight | 245.75 g/mol | [1] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and water. |

Synthesis

A plausible synthetic route to this compound involves the reductive amination of 3,4-dimethoxyphenylacetone (B57033) with methylamine. This method is analogous to common clandestine synthesis routes for MDMA.

Experimental Protocol: Reductive Amination

Warning: The synthesis of controlled substances and their analogs should only be performed by licensed professionals in a controlled and legal laboratory setting. This protocol is provided for informational purposes only.

Materials:

-

3,4-Dimethoxyphenylacetone

-

Methylamine (40% in water)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (B1222165) (NaBH₄)

-

Methanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxyphenylacetone in methanol.

-

Amine Addition: Cool the solution in an ice bath and slowly add an excess of aqueous methylamine. Stir the mixture for 1-2 hours at room temperature to form the intermediate imine.

-

Reduction: Cool the reaction mixture again in an ice bath. In a separate flask, prepare a solution of sodium cyanoborohydride or sodium borohydride in methanol. Add the reducing agent solution dropwise to the reaction mixture, maintaining the temperature below 20°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench the excess reducing agent by the careful addition of dilute hydrochloric acid until the solution is acidic. Remove the methanol under reduced pressure.

-

Extraction: Add water to the residue and basify with a sodium hydroxide (B78521) solution. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Salt Formation: Filter the dried organic solution and bubble dry hydrogen chloride gas through it, or add a solution of concentrated hydrochloric acid in diethyl ether. The hydrochloride salt of 3,4-DMMA will precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a crystalline solid.

Synthesis Workflow

Analytical Methodology

The analysis of this compound can be performed using standard analytical techniques employed for amphetamine-type substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the identification and quantification of 3,4-DMMA. Derivatization with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFA), is often employed to improve chromatographic properties.

Experimental Protocol:

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol). For quantitative analysis, an internal standard (e.g., a deuterated analog) should be added.

-

Derivatization: Evaporate the solvent and add the derivatizing agent (e.g., 100 µL of ethyl acetate (B1210297) and 50 µL of TFA). Heat at 70°C for 20 minutes. Evaporate the excess reagent and reconstitute in a suitable solvent.

-

GC Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity for the analysis of 3,4-DMMA in complex matrices such as biological fluids.

Experimental Protocol:

-

Sample Preparation: For blood or plasma samples, a protein precipitation step (e.g., with acetonitrile) followed by solid-phase extraction (SPE) is typically required.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions.

-

Pharmacology

Mechanism of Action

3,4-DMMA, like its analog MDMA, is a monoamine transporter inhibitor. It primarily targets the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT), inhibiting the reuptake of these neurotransmitters from the synaptic cleft. This leads to an increase in their extracellular concentrations, which is believed to mediate its psychoactive effects. However, 3,4-DMMA is significantly less potent than MDMA at these transporters.

| Compound | NET Ki (µM) | SERT Ki (µM) |

| 3,4-DMMA | 22.8 | 7.7 |

| MDMA | 0.6 | 2.5 |

Data from Montgomery et al. (2007)

The primary mechanism of action for amphetamine-like substances involves not only blocking reuptake but also inducing reverse transport of monoamines through the transporters. This process is complex and involves the phosphorylation of the transporter proteins, potentially mediated by protein kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinase IIα (CaMKIIα).

Signaling Pathway

Pharmacokinetics

Specific pharmacokinetic data for 3,4-DMMA in humans or animals is limited. However, based on its structural similarity to MDMA, it is expected to be orally bioavailable and undergo hepatic metabolism. The metabolism of MDMA is complex and involves multiple cytochrome P450 (CYP) enzymes, primarily CYP2D6. Key metabolic pathways for MDMA include N-demethylation to 3,4-methylenedioxyamphetamine (MDA) and O-demethylenation to 3,4-dihydroxymethamphetamine (HHMA), followed by O-methylation or conjugation. It is plausible that 3,4-DMMA undergoes similar metabolic transformations, such as N-demethylation and O-demethylation of its methoxy (B1213986) groups.

Toxicology

There is a lack of specific toxicological studies on 3,4-DMMA. The toxicology of its analog, MDMA, is well-documented and includes acute effects such as hyperthermia, dehydration, and serotonin syndrome. Chronic use of MDMA has been associated with neurotoxicity, particularly to serotonergic neurons. Given that 3,4-DMMA is a less potent monoamine transporter inhibitor, it may exhibit a different toxicological profile. However, the potential for similar adverse effects cannot be ruled out and warrants further investigation. The formation of reactive metabolites from the demethylation of the methoxy groups could also contribute to its toxicity profile.

Conclusion

This compound is a valuable research tool for understanding the pharmacology of monoamine transporter inhibitors. Its lower potency compared to MDMA allows for a more nuanced investigation of the structure-activity relationships within this class of compounds. This guide provides a foundational overview of the current knowledge on this compound. Further research is needed to fully characterize its pharmacokinetic and toxicological profiles and to elucidate the specific downstream signaling effects of its interaction with monoamine transporters. Such studies will be crucial for a comprehensive understanding of this compound and its potential applications in neuroscience and drug development.

References

An In-Depth Technical Guide to 3,4-Dimethylmethamphetamine (3,4-DMMA) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dimethylmethamphetamine (3,4-DMMA) hydrochloride, a research chemical and analog of 3,4-Methylenedioxymethamphetamine (MDMA). This document details its chemical properties, pharmacological profile, and includes adaptable experimental protocols for its synthesis and analysis.

Core Compound Information

3,4-DMMA hydrochloride is a psychoactive substance belonging to the phenethylamine (B48288) and amphetamine chemical classes. Structurally, it is an analog of MDMA where the methylenedioxy ring is replaced by two methoxy (B1213986) groups at the 3 and 4 positions of the phenyl ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its freebase form is presented in the table below.

| Property | This compound | 3,4-DMMA (Freebase) |

| Molecular Formula | C₁₂H₂₀ClNO₂ | C₁₂H₁₉NO₂ |

| Molecular Weight | 245.75 g/mol [1] | 209.289 g/mol [2] |

| CAS Number | 70932-18-2[1] | 33236-61-2[3] |

| Appearance | White crystalline solid or powder | - |

| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 10 mg/ml) | - |

Pharmacological Profile

3,4-DMMA acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), although it is significantly less potent than its analog, MDMA.[2] Its primary mechanism of action involves the inhibition of monoamine transporters, leading to an increase in the extracellular concentrations of these neurotransmitters.

Monoamine Transporter Inhibition

Comparative in vitro data demonstrates the reduced potency of 3,4-DMMA at the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT) when compared to MDMA.

| Compound | Target | IC₅₀ (μM) | Kᵢ (μM) |

| 3,4-DMMA | NET | 253.4 ± 1.2 | 22.8 |

| SERT | 108.0 ± 1.1 | 7.7 | |

| MDMA | NET | 6.6 ± 1.1 | 0.6 |

| SERT | 34.8 ± 1.1 | 2.5 |

Data sourced from studies on mammalian cell lines.

Signaling Pathway and Mechanism of Action

The primary pharmacological effect of 3,4-DMMA is the inhibition of norepinephrine and serotonin reuptake by binding to their respective transporters (NET and SERT) on the presynaptic neuron. This blockage leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and serotonergic signaling.

Caption: Mechanism of 3,4-DMMA at the synapse.

Experimental Protocols

The following sections provide adaptable protocols for the synthesis and analysis of 3,4-DMMA. These are based on established methods for analogous compounds and should be optimized for specific laboratory conditions.

Synthesis of this compound via Reductive Amination

This protocol describes a representative synthesis of 3,4-DMMA from 3,4-dimethoxyphenylacetone (B57033).

Materials:

-

3,4-Dimethoxyphenylacetone

-

Methylamine (e.g., 40% in water or as a solution in a suitable solvent)

-

Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

-

Methanol (B129727) (or another suitable solvent)

-

Hydrochloric acid (HCl) in a non-aqueous solvent (e.g., ether or isopropanol)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Dichloromethane or other suitable extraction solvent

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3,4-dimethoxyphenylacetone in methanol.

-

Amine Addition: To this solution, add a molar excess of methylamine. The reaction mixture is typically stirred at room temperature for a short period to facilitate imine formation.

-

Reduction: The reducing agent, such as sodium cyanoborohydride, is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for several hours to overnight. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and a non-polar organic solvent (e.g., dichloromethane). The pH of the aqueous layer is adjusted to be basic (pH > 10) with a suitable base (e.g., NaOH) to ensure the product is in its freebase form.

-

Extraction: The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are then washed with brine and dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification of Freebase: The solvent is removed from the dried organic phase to yield the crude 3,4-DMMA freebase. This can be further purified by techniques such as vacuum distillation or column chromatography.

-

Salt Formation: The purified freebase is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). A solution of HCl in a non-aqueous solvent is then added dropwise with stirring. The this compound will precipitate out of the solution.

-

Isolation and Drying: The precipitated salt is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane)

Sample Preparation:

-

A small amount of the this compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

An internal standard may be added for quantitative analysis.

-

For analysis of biological samples, a prior extraction and derivatization step (e.g., with trifluoroacetic anhydride) may be necessary to improve chromatographic performance.

GC-MS Parameters (Typical):

-

Injector Temperature: 250-280 °C

-

Oven Temperature Program: Start at a lower temperature (e.g., 80-100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of 280-300 °C, and hold for a few minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Scan Range: A suitable mass range to detect the molecular ion and characteristic fragments of 3,4-DMMA.

Instrumentation:

-

High-performance liquid chromatograph with a suitable detector (e.g., Diode Array Detector - DAD).

-

Reversed-phase C18 column.

Mobile Phase:

-

A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio will need to be optimized.

Sample Preparation:

-

Dissolve a known amount of this compound in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.

HPLC Parameters (Typical):

-

Flow Rate: 0.8 - 1.2 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25-40 °C).

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 230 and 280 nm).

Experimental Workflow

The general workflow for the synthesis and analysis of this compound is outlined below.

Caption: Synthesis and analysis workflow.

References

3,4-Dimethylmethamphetamine (3,4-DMMA) Hydrochloride: A Technical Guide to Solubility and In Vitro Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-Dimethylmethamphetamine (3,4-DMMA) hydrochloride, a substituted amphetamine analog. The information contained herein is intended to support research and development activities by providing essential physicochemical data and standardized experimental protocols. This document details the solubility of 3,4-DMMA hydrochloride in various common laboratory solvents and outlines the methodologies for its determination. Additionally, it describes the mechanism of action of 3,4-DMMA as a monoamine transporter inhibitor and provides a typical workflow for assessing its in vitro activity.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents and an aqueous buffer system. These values are critical for the preparation of stock solutions and for conducting a variety of in vitro and in vivo studies. The quantitative solubility data is summarized in the table below.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 30 |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 |

| Ethanol | 30 |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the kinetic and thermodynamic solubility of a compound such as this compound.

Kinetic Solubility Determination Protocol

This method offers a rapid assessment of solubility from a concentrated DMSO stock solution into an aqueous buffer, which is particularly useful for high-throughput screening applications.

Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microtiter plates

-

Nephelometer or UV spectrophotometer

-

Calibrated pipettes and tips

-

Incubator

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.

-

Buffer Addition: Add the aqueous buffer (e.g., PBS) to each well to achieve the desired final compound concentrations.

-

Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 2 hours).

-

Measurement:

-

Nephelometric Assay: Measure the light scattering in each well using a nephelometer to detect the presence of undissolved particles (precipitation).

-

Direct UV Assay: After incubation, filter the solution to remove any precipitate. Measure the absorbance of the filtrate using a UV spectrophotometer at the compound's λmax.

-

-

Data Analysis: The kinetic solubility is determined as the concentration at which significant precipitation is first observed.

Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

This "gold standard" method measures the equilibrium solubility of a compound in a given solvent, providing a more definitive value than kinetic methods.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., DMF, DMSO, Ethanol, PBS)

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled environment

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

-

Analytical balance and calibrated pipettes

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium. The presence of undissolved solid should be visible.

-

Phase Separation: After the equilibration period, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved this compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the tested temperature.

Mechanism of Action and In Vitro Analysis

This compound is an analog of 3,4-methylenedioxymethamphetamine (MDMA) and functions as a monoamine transporter inhibitor.[1] It interferes with the reuptake of norepinephrine (B1679862) and serotonin (B10506) by binding to the norepinephrine transporter (NET) and the serotonin transporter (SERT), respectively.[1] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.

Signaling Pathway of Monoamine Transporter Inhibition

The following diagram illustrates the general mechanism of monoamine reuptake and the inhibitory action of 3,4-DMMA.

References

Pharmacological Profile of 3,4-Dimethylmethamphetamine (3,4-DMMA) Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethylmethamphetamine (3,4-DMMA) is a synthetic psychoactive substance classified within the phenethylamine (B48288) and amphetamine chemical families.[1] As a structural analog of the more potent 3,4-methylenedioxymethamphetamine (MDMA), 3,4-DMMA is distinguished by the presence of two methoxy (B1213986) groups at the 3 and 4 positions of the phenyl ring, in place of MDMA's methylenedioxy bridge.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of 3,4-DMMA hydrochloride, focusing on its mechanism of action, receptor interactions, and comparative analysis with MDMA. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to facilitate understanding and further research.

Chemical and Physical Properties

| Property | Value |

| Formal Name | 3,4-dimethoxy-N,α-dimethyl-benzeneethanamine, monohydrochloride[3] |

| CAS Number | 70932-18-2[3] |

| Molecular Formula | C₁₂H₁₉NO₂ • HCl[3] |

| Formula Weight | 245.7 g/mol [3] |

| Purity | ≥97%[3] |

| Formulation | A crystalline solid[3] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml[3] |

Pharmacodynamics: Primary Mechanism of Action

The primary pharmacological action of 3,4-DMMA is the inhibition of monoamine transporters.[2] Specifically, it interferes with the reuptake of norepinephrine (B1679862) (noradrenaline) and serotonin (B10506) by binding to the norepinephrine transporter (NET) and the serotonin transporter (SERT).[2] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and serotonergic signaling.

Comparative Monoamine Transporter Inhibition

In vitro studies have quantified the inhibitory potency of 3,4-DMMA at both NET and SERT. The data reveals that 3,4-DMMA is a significantly weaker inhibitor of these transporters compared to its analog, MDMA.

| Compound | Transporter | Kᵢ (μM) | IC₅₀ (μM) |

| 3,4-DMMA | NET | 22.8[2][3] | 253.4[3] |

| SERT | 7.7[2][3] | 108[3] | |

| MDMA | NET | 0.6[3] | 6.6[2] |

| SERT | 2.5[3] | 34.8[2] |

*Kᵢ (Inhibition Constant): A measure of binding affinity, where a lower value indicates higher affinity. *IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro.

These data clearly indicate that 3,4-DMMA has a lower affinity for both NET and SERT and is substantially less potent at inhibiting their function compared to MDMA.[2][3]

Signaling Pathway of Monoamine Transporter Inhibition

The following diagram illustrates the mechanism by which 3,4-DMMA interferes with normal synaptic transmission. By blocking the reuptake transporters on the presynaptic neuron, it causes an accumulation of serotonin and norepinephrine in the synaptic cleft.

References

An In-depth Technical Guide on the Receptor Binding Affinity of 3,4-Dimethylmethamphetamine (3,4-DMMA) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro receptor binding profile of 3,4-Dimethylmethamphetamine (3,4-DMMA) hydrochloride, a substituted amphetamine analog. The primary focus of this document is its affinity for key monoamine transporters, offering a comparative analysis with the structurally related compound 3,4-Methylenedioxymethamphetamine (MDMA).

Core Findings: Monoamine Transporter Binding Affinity

3,4-DMMA hydrochloride demonstrates a notable interaction with the serotonin (B10506) and norepinephrine (B1679862) transporters (SERT and NET, respectively). Its binding affinity, however, is significantly lower than that of MDMA.[1][2][3] The primary mechanism of action appears to be the interference with monoamine transport, leading to the inhibition of neurotransmitter reuptake.[1][4]

Quantitative Data Summary

The following table summarizes the inhibitory activity of 3,4-DMMA and MDMA at the serotonin and norepinephrine transporters, presenting both the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

| Compound | Transporter | Ki (μM) | IC50 (μM) |

| 3,4-DMMA | SERT | 7.7[1][4] | 108[1] |

| NET | 22.8[1][4] | 253.4[1] | |

| MDMA | SERT | 2.5[1] | 34.8[1] |

| NET | 0.6[1] | 6.6[1] |

SERT: Serotonin Transporter; NET: Norepinephrine Transporter.

These data indicate that 3,4-DMMA has a higher affinity for the serotonin transporter over the norepinephrine transporter.[4] However, when compared to MDMA, 3,4-DMMA is substantially less potent at both transporter sites.[1][2]

Experimental Protocols

The binding affinity and functional inhibition data presented were derived from in vitro neurotransmitter uptake assays. The methodologies employed in the key cited studies are detailed below.

Radioligand Uptake Inhibition Assay

This experimental workflow outlines the general procedure for determining the inhibitory effects of compounds like 3,4-DMMA on monoamine transporters.

Caption: Workflow for a radioligand uptake inhibition assay.

Cell Lines:

-

HEK293 cells stably transfected with the human serotonin transporter (hSERT) were utilized for assessing the inhibitory effects on serotonin uptake.[2][3]

-

Rat pheochromocytoma (PC12) cells , which endogenously express the rat norepinephrine transporter (rNET), were used for the noradrenaline uptake inhibition assays.[2][3]

Radioligands:

-

[3H]5-HT (3H-serotonin) was used as the substrate for the SERT uptake assay.[2]

-

[3H]noradrenaline was employed as the substrate for the NET uptake assay.[2]

Assay Conditions:

-

Concentration-response curves were generated for 3,4-DMMA and other analogs to determine their inhibitory potency at both SERT and NET under saturating substrate conditions.[2]

Signaling and Functional Implications

The interaction of 3,4-DMMA with monoamine transporters suggests a mechanism of action that involves the modulation of serotonergic and noradrenergic neurotransmission. By inhibiting the reuptake of serotonin and norepinephrine from the synaptic cleft, 3,4-DMMA can lead to an increase in the extracellular concentrations of these neurotransmitters. This, in turn, can result in enhanced activation of postsynaptic serotonin and norepinephrine receptors.

The following diagram illustrates the logical relationship between transporter inhibition and the potential downstream effects on neurotransmission.

Caption: Logical pathway from transporter binding to potential downstream effects.

It is important to note that while 3,4-DMMA is an analog of MDMA, its significantly lower potency at monoamine transporters suggests that it may have a different pharmacological profile and psychoactive effects.[1][2] Further research is required to fully elucidate the in vivo effects and the complete receptor binding profile of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4-DMMA (hydrochloride) | Benchchem [benchchem.com]

3,4-DMMA hydrochloride as a research chemical

An In-Depth Technical Guide to 3,4-DMMA Hydrochloride for Research Applications

This document serves as a comprehensive technical guide on 3,4-Dimethoxymethamphetamine (3,4-DMMA) hydrochloride. It is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive compounds and their mechanisms of action. This guide covers the chemical properties, pharmacology, safety protocols, and potential experimental workflows related to this compound.

Introduction

3,4-Dimethoxymethamphetamine, commonly known as 3,4-DMMA, is a synthetic psychoactive substance belonging to the phenethylamine (B48288) and amphetamine chemical classes.[1] It is a structural analog of the well-known compound 3,4-Methylenedioxymethamphetamine (MDMA), where the methylenedioxy ring of MDMA is replaced by two methoxy (B1213986) groups at the 3 and 4 positions of the phenyl ring.[1] Primarily utilized as a research chemical, 3,4-DMMA is investigated for its interactions with monoamine transporters, offering insights into the structure-activity relationships of amphetamine derivatives.[1][2][3][4] Its pharmacological profile suggests it acts as a monoamine reuptake inhibitor, though with significantly less potency than MDMA.[1][2]

Chemical and Physical Properties

This compound is typically supplied as a white crystalline solid or powder.[1] The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for a variety of experimental applications.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)-N-methylpropan-2-amine;hydrochloride | [1] |

| Formal Name | 3,4-dimethoxy-N,α-dimethyl-benzeneethanamine, monohydrochloride | [2] |

| CAS Number | 70932-18-2 | [2] |

| Molecular Formula | C₁₂H₁₉NO₂ • HCl | [2] |

| Molar Mass | 245.7 g/mol | [2] |

| Purity | ≥97% | [2] |

| λmax | 203, 230, 279 nm | [2] |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL | [2] |

| Storage | -20°C | [2] |

| Stability | ≥ 5 years (when stored at -20°C) | [1][2] |

Pharmacology

Mechanism of Action

3,4-DMMA functions as a competitive inhibitor of monoamine transporters.[1] Its primary mechanism involves blocking the reuptake of serotonin (B10506) and norepinephrine (B1679862) by binding to the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), respectively.[1][2] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, which is believed to underlie its potential psychoactive effects. It is significantly less potent in its action compared to MDMA.[1][2] Some sources also suggest it may act as a serotonin–norepinephrine–dopamine releasing agent (SNDRA).[5]

Receptor Binding Profile

The affinity of 3,4-DMMA for monoamine transporters has been quantified through in vitro inhibition assays. The data clearly indicates a higher affinity for SERT over NET.

Table 2: Comparative Monoamine Transporter Inhibition

| Compound | Transporter | Kᵢ (μM) | IC₅₀ (μM) | Reference |

| 3,4-DMMA | SERT | 7.7 | 108.0 ± 1.1 | [1] |

| NET | 22.8 | 253.4 ± 1.2 | [1] | |

| MDMA | SERT | 2.5 | 34.8 | [2] |

| NET | 0.6 | 6.6 | [2] |

Kᵢ: Inhibitor constant; a measure of binding affinity. Lower values indicate higher affinity. IC₅₀: Half maximal inhibitory concentration; the concentration of an inhibitor required to block 50% of a biological function.

Signaling Pathway Visualization

The following diagram illustrates the inhibitory effect of 3,4-DMMA on the reuptake of serotonin and norepinephrine at the synaptic cleft.

Experimental Protocols

In Vitro Monoamine Transporter Inhibition Assay

This protocol outlines a general procedure to determine the IC₅₀ values of 3,4-DMMA at SERT and NET using mammalian cell lines stably expressing these transporters.

Materials:

-

Mammalian cell lines (e.g., HEK293) expressing human SERT or NET.

-

This compound stock solution.

-

Radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]Noradrenaline for NET).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation fluid and vials.

-

Scintillation counter.

-

Multi-well plates (e.g., 96-well).

Procedure:

-

Cell Culture: Culture the SERT- and NET-expressing cells to confluency in appropriate media.

-

Preparation: On the day of the experiment, harvest the cells and resuspend them in assay buffer to a predetermined concentration.

-

Assay Setup:

-

Add cell suspension to each well of a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include control wells with no inhibitor (total uptake) and wells with a known potent inhibitor like cocaine or MDMA (non-specific uptake).

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes).

-

-

Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.

-

Termination: After a defined incubation period (e.g., 10-20 minutes), terminate the uptake by rapid filtration through a cell harvester onto filter mats, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter mats into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition against the logarithm of the 3,4-DMMA concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Safety, Handling, and Disposal

As a research chemical and amphetamine analog, this compound requires careful handling. The toxicological properties have not been thoroughly investigated, and it should be treated as potentially hazardous.[6]

Table 3: Safety and Handling Precautions

| Aspect | Guideline |

| Hazards | May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[6] Risks typical of amphetamine derivatives include hypertension, hyperthermia, and convulsions.[1] |

| Personal Protective Equipment (PPE) | Wear a NIOSH-approved respirator, chemical-resistant gloves (inspect before use), safety goggles, and a lab coat.[6] |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors.[6][7] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling. |

| Storage | Store at -20°C in a dry, well-ventilated place.[2] Keep the container tightly closed.[7] |

| First Aid | Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing.[6] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Ingestion: Wash out mouth with water. Do NOT induce vomiting. Call a poison center or doctor.[6] Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[6] |

| Spill | Contain the spill, collect the material, and place it in a chemical waste container for disposal.[6] Ensure adequate ventilation and wear appropriate PPE during cleanup.[6] |

| Disposal | Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter the sewage system.[8] |

Conclusion

This compound is a valuable tool for research into the pharmacology of the monoamine system. Its distinct profile as a less potent analog of MDMA allows for detailed investigation of the structural requirements for transporter inhibition. Researchers must adhere to strict safety protocols when handling this compound due to its potential hazards. The experimental guidelines provided herein offer a framework for conducting robust in vitro characterization of its pharmacological activity.

References

- 1. grokipedia.com [grokipedia.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3,4-DMMA (hydrochloride) - Biochemicals - CAT N°: 11128 [bertin-bioreagent.com]

- 5. 3,4-Dimethoxymethamphetamine - Wikipedia [en.wikipedia.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide on the Potential Psychoactive Effects of 3,4-DMMA Hydrochloride

Disclaimer: Scientific data specifically pertaining to 3,4-dimethylmethamphetamine (3,4-DMMA) hydrochloride is scarce in publicly available literature. This guide will therefore focus on its close structural analog, 3,4-dimethoxymethamphetamine (DMMA) , for which pharmacological data is available. While informative, the psychoactive and pharmacological profile of 3,4-DMMA may differ. This document is intended for researchers, scientists, and drug development professionals.

Introduction

3,4-Dimethoxymethamphetamine (DMMA) is a synthetic psychoactive substance of the phenethylamine (B48288) and amphetamine chemical classes.[1][2] It is a structural analog of the well-known entactogen 3,4-methylenedioxymethamphetamine (MDMA), distinguished by the substitution of two methoxy (B1213986) groups at the 3 and 4 positions of the phenyl ring in place of the methylenedioxy ring.[1] As a research chemical, DMMA has been investigated for its interaction with monoamine transporters, suggesting a potential for psychoactive effects.[1]

Pharmacology

The primary mechanism of action of DMMA is the competitive inhibition of monoamine transporters, particularly the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).[1] This action leads to an increase in the extracellular concentrations of these neurotransmitters, which is believed to be the basis for its potential psychoactive effects.

Quantitative Data: Monoamine Transporter Inhibition

The inhibitory potency of DMMA at human SERT and NET has been quantified and compared to that of MDMA. The data is summarized in Table 1.

Table 1: Comparative In Vitro Inhibitory Potency of DMMA and MDMA at Monoamine Transporters

| Compound | Target Transporter | IC₅₀ (μM) | Kᵢ (μM) | Reference(s) |

| DMMA | Serotonin Transporter (SERT) | 108.0 ± 1.1 | 7.7 | [1] |

| Norepinephrine Transporter (NET) | 253.4 ± 1.2 | 22.8 | [1] | |

| MDMA | Serotonin Transporter (SERT) | 34.8 | 2.5 | [1] |

| Norepinephrine Transporter (NET) | 6.6 | 0.6 | [1] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the drug required to inhibit 50% of the transporter activity in vitro. Kᵢ (inhibition constant) reflects the binding affinity of the inhibitor to the transporter.

The data indicates that DMMA is significantly less potent than MDMA at inhibiting both SERT and NET.[1]

Potential Psychoactive Effects

Based on its pharmacological profile as a serotonin-norepinephrine uptake inhibitor, the psychoactive effects of DMMA are anticipated to be milder than those of MDMA.[1] Potential effects may include:

-

Mild Stimulant and Psychedelic-like Effects: The increase in synaptic norepinephrine and serotonin may lead to enhanced alertness and subtle alterations in perception.[1]

-

Mood Alterations: Modulation of serotonergic activity could potentially lead to changes in mood.[1]

-

Autonomic Effects: Increased noradrenergic activity may result in physiological changes such as increased heart rate and blood pressure.[1]

It is critical to note that these are extrapolated effects based on the mechanism of action, and comprehensive human studies on the psychoactive profile of DMMA are lacking.[1]

Experimental Protocols

Synthesis of 3,4-Dimethoxymethamphetamine (DMMA) Hydrochloride

A representative laboratory synthesis of DMMA hydrochloride is achieved through the reductive amination of 3,4-dimethoxyphenylacetone (B57033).[1]

Methodology:

-

Reaction Setup: 3,4-dimethoxyphenylacetone (1 equivalent) is dissolved in methanol.

-

Addition of Reagents: Methylamine (1.2 equivalents, 2.0 M solution in methanol) and sodium cyanoborohydride (1.2 equivalents) are added to the solution.

-

Reaction Conditions: The mixture is stirred at room temperature for 72 hours under a nitrogen atmosphere, with the pH maintained between 4 and 6 using methanolic HCl.

-

Work-up: The solvent is removed in vacuo. The residue is dissolved in water and washed with diethyl ether. The aqueous phase is then made alkaline with NaOH and extracted with diethyl ether.

-

Purification and Salt Formation: The combined organic extracts are dried, and the solvent is evaporated to yield the freebase. The hydrochloride salt is precipitated by treating a solution of the freebase in diethyl ether with ethereal HCl. The resulting solid is collected and dried.[1]

In Vitro Monoamine Transporter Inhibition Assay

The inhibitory potencies (IC₅₀ and Kᵢ values) of DMMA on SERT and NET are determined using radioligand uptake inhibition assays in mammalian cell lines.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells, stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET), are cultured under standard conditions.

-

Assay Procedure:

-

Cells are harvested and plated in 96-well plates.

-

The cells are incubated with increasing concentrations of the test compound (DMMA).

-

A fixed concentration of a radiolabeled substrate ([³H]5-HT for SERT or [³H]noradrenaline for NET) is added.

-

The uptake reaction is allowed to proceed for a defined period at 37°C.

-

-

Termination and Measurement: The uptake is terminated by rapid washing with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is measured using liquid scintillation counting.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor. The specific uptake is calculated by subtracting the non-specific uptake from the total uptake. The IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves. The Kᵢ values are calculated using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway

References

In-Depth Technical Guide: The Interaction of 3,4-Methylenedioxymethamphetamine (MDMA) with the Serotonin Transporter (SERT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Methylenedioxymethamphetamine (MDMA), a substituted amphetamine, exerts its potent psychoactive effects primarily through its high-affinity interaction with the serotonin (B10506) transporter (SERT). This guide provides a comprehensive technical overview of the molecular and cellular mechanisms governing this interaction. It details the dual function of MDMA as both a competitive inhibitor of serotonin (5-HT) reuptake and a substrate for SERT, leading to non-exocytotic 5-HT release. This document synthesizes quantitative data on binding affinities and functional inhibition, outlines detailed experimental protocols for studying these interactions, and presents visual representations of the associated signaling pathways and experimental workflows. The information herein is intended to serve as a critical resource for researchers investigating the neuropharmacology of MDMA and for professionals engaged in the development of novel therapeutics targeting the serotonergic system.

Introduction

3,4-Methylenedioxymethamphetamine (MDMA) is a synthetic compound known for its unique entactogenic and empathogenic effects. The primary molecular target of MDMA is the serotonin transporter (SERT), a member of the SLC6A4 gene family responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. MDMA's interaction with SERT is complex, involving competitive inhibition of 5-HT transport and a subsequent reversal of the transporter's function, leading to a significant increase in extracellular serotonin levels.[1][2] This profound alteration of serotonergic neurotransmission is central to both the acute psychoactive effects and the potential long-term neurotoxic consequences of MDMA use.[3] Understanding the intricacies of the MDMA-SERT interaction is crucial for elucidating its mechanism of action and for the development of targeted therapeutic interventions.

Quantitative Data on MDMA-SERT Interaction

The affinity and functional potency of MDMA at the serotonin transporter have been quantified through various in vitro assays. The following table summarizes key quantitative parameters from radioligand binding and uptake inhibition studies.

| Parameter | Value | Species/System | Radioligand/Substrate | Reference |

| Ki (nM) | 250 | Rat Brain | [3H]Paroxetine | [4] |

| IC50 (nM) | 110 (synaptosomes) | Rat | [3H]5-HT | [5] |

| IC50 (µM) | 52 | HEK-293 cells expressing hSERT | 5-HT | [1][6] |

| Bmax (fmol/mg protein) | No significant long-term change | Rat Brain | [125I]RTI-55 | [7] |

| Kd (nM) | No significant long-term change | Rat Brain | [125I]RTI-55 | [7] |

Note: The term 3,4-DMMA is not commonly used in the scientific literature; the vast majority of research refers to the compound as 3,4-MDMA or MDMA. The data presented here corresponds to MDMA.

Experimental Protocols

Radioligand Binding Assay for SERT

This protocol is adapted from studies assessing the binding affinity of compounds to the serotonin transporter.[4][8]

Objective: To determine the binding affinity (Ki) of MDMA for the serotonin transporter using a competitive binding assay with a radiolabeled ligand such as [3H]citalopram or [3H]paroxetine.

Materials:

-

Rat brain tissue (e.g., hippocampus, frontal cortex) or cells expressing SERT

-

Homogenization buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligand (e.g., [3H]citalopram)

-

Unlabeled MDMA hydrochloride

-

Non-specific binding control (e.g., 100 nM paroxetine)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled MDMA.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the MDMA concentration. Determine the IC50 value (the concentration of MDMA that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[9]

Synaptosome Preparation and Serotonin Release Assay

This protocol is a generalized procedure based on methodologies for preparing synaptosomes and measuring neurotransmitter release.[10][11][12]

Objective: To measure MDMA-induced serotonin release from isolated nerve terminals (synaptosomes).

Materials:

-

Rat brain tissue (e.g., striatum, hippocampus)

-

Sucrose (B13894) homogenization buffer (e.g., 0.32 M sucrose with protease inhibitors)

-

Perfusion buffer (e.g., Krebs-Ringer buffer)

-

MDMA hydrochloride

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh brain tissue in ice-cold sucrose buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 15,000 x g) to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation to wash the synaptosomes.

-

The final pellet containing the synaptosomes is resuspended in the perfusion buffer.

-

-

Serotonin Release Assay:

-

Aliquot the synaptosome suspension into microcentrifuge tubes.

-

Pre-incubate the synaptosomes at 37°C for a short period to allow them to equilibrate.

-

Add MDMA at various concentrations to the synaptosome suspensions.

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Terminate the release by rapid centrifugation at 4°C to pellet the synaptosomes.

-

Collect the supernatant, which contains the released serotonin.

-

-

Quantification of Serotonin:

-

Analyze the serotonin content in the supernatant using HPLC with electrochemical detection.

-

Quantify the amount of serotonin released relative to the total serotonin content in the synaptosomes (determined by lysing a parallel set of synaptosomes).

-

In Vivo Microdialysis

This protocol provides a general framework for in vivo microdialysis experiments to measure extracellular serotonin levels in the brain of awake, freely moving animals following MDMA administration.[13][14][15]

Objective: To measure real-time changes in extracellular serotonin concentrations in specific brain regions in response to systemic MDMA administration.

Materials:

-

Live rat or mouse

-

Stereotaxic apparatus

-

Microdialysis probe

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

MDMA hydrochloride

-

Fraction collector

-

HPLC system with electrochemical detection

Procedure:

-

Surgical Implantation of Guide Cannula: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Allow the animal to recover from surgery.

-

Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump. After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.

-

MDMA Administration: Administer MDMA systemically (e.g., via intraperitoneal injection).

-